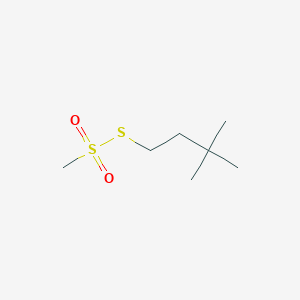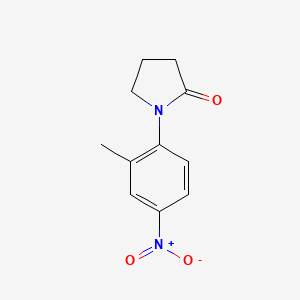
1-(tert-Butoxy)-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-4-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the first position and an isopropyl group at the fourth position
Preparation Methods
The synthesis of 1-(tert-Butoxy)-4-isopropylbenzene typically involves the alkylation of 4-isopropylphenol with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(tert-Butoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxy and isopropyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
1-(tert-Butoxy)-4-isopropylbenzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-isopropylbenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the tert-butoxy group acts as an electron-donating group, stabilizing carbocations formed during electrophilic aromatic substitution. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(tert-Butoxy)-4-isopropylbenzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-methylbenzene: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
1-(tert-Butoxy)-4-ethylbenzene: Contains an ethyl group, which affects its steric and electronic properties compared to the isopropyl derivative.
1-(tert-Butoxy)-4-chlorobenzene: The presence of a chlorine atom introduces different reactivity patterns, particularly in electrophilic aromatic substitution reactions.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-10H,1-5H3 |
InChI Key |
MFCFKQVFZVNGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


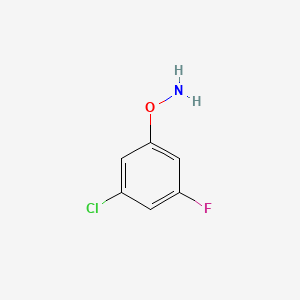
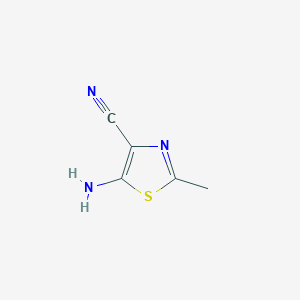
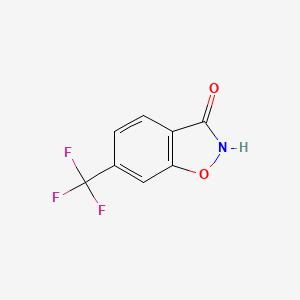
![Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B15338255.png)
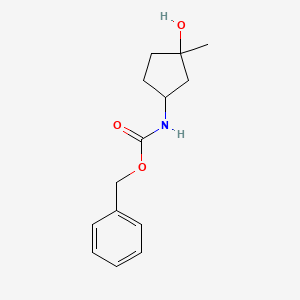
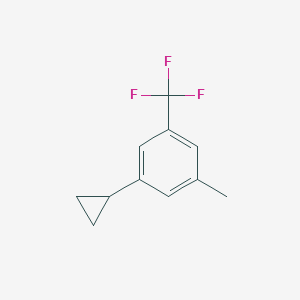
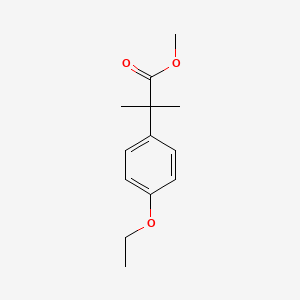
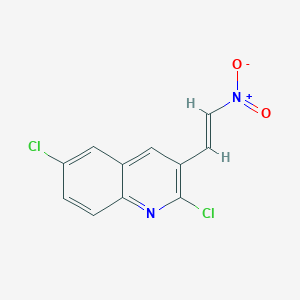
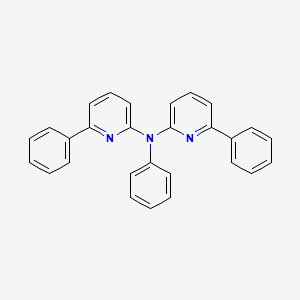
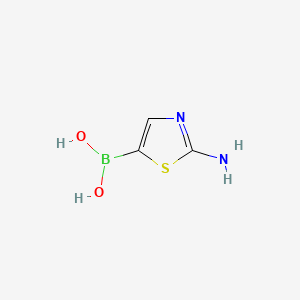
![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
